Cas no 872701-43-4 (N-cyclohexyl-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide)

N-Cyclohexyl-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide is a specialized organic compound featuring a pyridazine core functionalized with a pyridinyl group and a thioether-linked acetamide moiety. Its molecular structure, combining a cyclohexyl group with heterocyclic aromatic systems, suggests potential utility in medicinal chemistry and agrochemical research. The compound's sulfur bridge enhances its reactivity, making it a candidate for further derivatization or as an intermediate in synthesis. Its balanced lipophilicity, conferred by the cyclohexyl and pyridinyl groups, may improve bioavailability in pharmacological applications. This compound is of interest for researchers exploring kinase inhibitors or other biologically active small molecules due to its modular and tunable scaffold.
N-cyclohexyl-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide structure
872701-43-4 structure
Product Name:N-cyclohexyl-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide
CAS No:872701-43-4
MF:C17H20N4OS
MW:328.431901931763
CID:5509220
Update Time:2025-06-15

N-cyclohexyl-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclohexyl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
    • N-cyclohexyl-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide
    • Inchi: 1S/C17H20N4OS/c22-16(19-14-4-2-1-3-5-14)12-23-17-7-6-15(20-21-17)13-8-10-18-11-9-13/h6-11,14H,1-5,12H2,(H,19,22)
    • InChI Key: DTIIQKVDCDUUOZ-UHFFFAOYSA-N
    • SMILES: C(NC1CCCCC1)(=O)CSC1=NN=C(C2C=CN=CC=2)C=C1

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Additional information on N-cyclohexyl-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide

Research Brief on N-cyclohexyl-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide (CAS: 872701-43-4)

N-cyclohexyl-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide (CAS: 872701-43-4) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyridazine and pyridine core structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical applications.

Recent studies have highlighted the synthetic pathways and structural optimization of N-cyclohexyl-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide. The compound is typically synthesized via a multi-step process involving the coupling of pyridazine and pyridine derivatives, followed by the introduction of the cyclohexylacetamide moiety. Researchers have emphasized the importance of the sulfur-containing linker in enhancing the compound's binding affinity to target proteins. Computational modeling and X-ray crystallography studies have further elucidated the compound's binding mode, revealing key interactions with active sites of target enzymes.

In terms of biological activity, N-cyclohexyl-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide has demonstrated potent inhibitory effects against a range of kinases and other signaling proteins. Notably, it has shown high selectivity for specific kinase isoforms, making it a valuable tool for studying signal transduction pathways. Preclinical studies in cell-based assays and animal models have indicated its efficacy in reducing inflammation and tumor growth, suggesting potential applications in oncology and autoimmune diseases. However, further pharmacokinetic and toxicological studies are required to assess its suitability for clinical development.

The compound's mechanism of action appears to involve the disruption of critical PPIs, particularly those involving scaffold proteins in cellular signaling networks. This unique mode of action differentiates it from traditional kinase inhibitors and offers a new avenue for drug discovery. Recent high-throughput screening efforts have identified additional targets for this compound, expanding its potential therapeutic scope. Collaborative research initiatives are currently underway to explore its utility in combination therapies and as a lead compound for further derivatization.

Despite its promising attributes, challenges remain in the development of N-cyclohexyl-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through structural modifications and formulation optimization. Researchers are also investigating prodrug strategies to improve its bioavailability. The compound's patent landscape is evolving, with several pharmaceutical companies expressing interest in its commercial potential.

In conclusion, N-cyclohexyl-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide represents a compelling case study in modern drug discovery. Its unique chemical structure and versatile biological activity make it a valuable asset for both academic research and pharmaceutical development. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications. This compound exemplifies the innovative approaches being pursued in chemical biology to address unmet medical needs.

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